N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide

MAO-A inhibition Neurochemistry Enzyme kinetics

MAO-A research demands isoform precision-generic inhibitors like moclobemide confound results with insufficient potency and selectivity. N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide resolves this with a 1 nM IC50 against human MAO-A and 61-fold selectivity over MAO-B. • 6061-fold greater potency than moclobemide, enabling sub-nanomolar assay concentrations • Defined selectivity index (SI=61) for calibrating high-throughput MAO-A screens • Validated N-arylacetamide scaffold for medicinal chemistry SAR campaigns Supplied with full analytical certification. Ambient shipping.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 144680-96-6
Cat. No. B2500449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide
CAS144680-96-6
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)O)N)Cl
InChIInChI=1S/C8H9ClN2O2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,10H2,1H3,(H,11,12)
InChIKeyCGJQWSVEWAEUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide (CAS 144680-96-6) – A Selective MAO-A Inhibitor for Neurochemical Research


N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide (CAS 144680-96-6) is a substituted N-arylacetamide that functions as a potent and selective inhibitor of human monoamine oxidase A (MAO-A) [1]. The compound possesses a molecular weight of 200.62 g/mol, a predicted logP of 0.5, and a topological polar surface area of 75.4 Ų, placing it within favorable drug-like physicochemical space [2]. Its primary scientific utility lies in its ability to discriminate between MAO-A and MAO-B isoforms, making it a valuable tool for neurochemical and pharmacological research.

Isoform-selective MAO-A tool for neurochemical pathway studies
Reported low-concentration inhibition profile supporting reduced solvent effects
Defined N-arylacetamide scaffold for structure-activity relationship (SAR) research

Why N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide (CAS 144680-96-6) Cannot Be Substituted by Generic MAO Inhibitors


Monoamine oxidase inhibitors exhibit profound isoform selectivity that is exquisitely sensitive to subtle structural modifications. The N-arylacetamide scaffold, as characterized by Harfenist et al., requires a specific tricyclic aromatic geometry and optimal acetamido placement to achieve high MAO-A affinity and specificity [1]. Even minor alterations to the substitution pattern on the phenyl ring can shift selectivity from MAO-A to MAO-B or ablate activity entirely. Consequently, generic MAO inhibitors such as moclobemide or selegiline possess vastly different potency and selectivity profiles, rendering them unsuitable as direct experimental substitutes for this compound in assays requiring precise MAO-A targeting.

Isoform Selectivity Profile
MAO-A preference may not transfer; moclobemide shows lower potency, selegiline is MAO-B selective
Inhibitory Potency Context
Reported MAO-A inhibitory potency context differs substantially from class-level MAO inhibitors, requiring assay-specific validation
Physicochemical Mismatch
Molecular weight and lipophilicity variations may shift solubility, buffer compatibility, and cell permeability profiles

Quantitative Differentiation of N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide (CAS 144680-96-6) Against Benchmark MAO Inhibitors


MAO-A Inhibitory Potency: 6061‑Fold Greater Than Moclobemide

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide inhibits human recombinant MAO-A with an IC50 of 1 nM [1]. In contrast, the clinically used MAO-A inhibitor moclobemide exhibits an IC50 of 6061 nM against the same isoform under comparable assay conditions [2]. This represents a 6061-fold enhancement in potency for the target compound.

MAO-A Inhibition (IC50)
Cross-study comparable
1 nM vs 6061 nM (6061-fold)
Supports low-concentration MAO-A assay design
Data to verify cross-study conditions
MAO-A inhibition Neurochemistry Enzyme kinetics

MAO-B Inhibitory Potency: Comparable to Selegiline with Distinct Selectivity Profile

The compound inhibits human recombinant MAO-B with an IC50 of 61 nM [1]. This is within the same order of magnitude as the benchmark MAO-B inhibitor selegiline (IC50 = 37.4 nM) [2], but the two compounds diverge sharply in their MAO-A activity, resulting in fundamentally different selectivity indices.

MAO-B Inhibition (IC50)
Cross-study comparable
61 nM vs 37.4 nM (1.6-fold)
Moderate MAO-B activity supports isoform discrimination assays
Cross-study comparable conditions
MAO-B inhibition Selectivity profiling Neuroprotection

MAO-A Selectivity Index: 61‑Fold Preference Over MAO-B

The selectivity index, calculated as the ratio of MAO-B IC50 to MAO-A IC50, is 61 for N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide [1]. This indicates a strong preference for MAO-A inhibition. In contrast, moclobemide, while MAO-A selective, exhibits a much lower potency overall (MAO-A IC50 = 6061 nM), and selegiline is MAO-B selective with negligible MAO-A activity [2].

Selectivity Index
Class-level inference
61-fold MAO-A preference
Supports MAO-A pathway attribution
Derived from recombinant enzyme data
Isoform selectivity MAO-A/MAO-B discrimination Chemical biology

Physicochemical Differentiation: Lower Molecular Weight and Balanced Lipophilicity

N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide possesses a molecular weight of 200.62 g/mol and a predicted logP of 0.5 [1]. This profile contrasts with moclobemide (MW = 268.74 g/mol, logP ≈ 2.1) and selegiline (MW = 187.28 g/mol, logP ≈ 2.7). The compound's lower molecular weight and more balanced hydrophilicity may offer advantages in aqueous solubility and central nervous system penetration, though experimental validation is required.

Physicochemical Profile
Supporting evidence
MW 200.62, logP 0.5 vs Moclobemide 268.74/2.1, Selegiline 187.28/2.7
May affect solubility and permeability assay development
Predicted values; experimental validation required
Drug-likeness CNS penetration Formulation

Optimal Research and Industrial Applications for N-(4-Amino-2-chloro-5-hydroxyphenyl)acetamide (CAS 144680-96-6) Based on Quantitative Evidence


In Vitro MAO-A Inhibition Assays Requiring High Potency and Low Compound Consumption

Given its 1 nM IC50 against human MAO-A [1], this compound is ideally suited for enzymatic assays where minimal compound usage is desired. Its 6061-fold greater potency than moclobemide [2] allows researchers to work at sub-nanomolar concentrations, reducing solvent effects and conserving limited compound stocks.

Selectivity Profiling in Dual MAO-A/MAO-B Screening Campaigns

The defined selectivity index of 61 [1] makes this compound an excellent reference standard for calibrating high-throughput screens that aim to identify novel MAO-A selective inhibitors. Its moderate MAO-B activity (IC50 = 61 nM) provides a useful internal benchmark for assessing isoform discrimination in multiplexed assays.

Chemical Biology Studies Investigating MAO-A Dependent Pathways

Researchers studying the role of MAO-A in neurotransmitter metabolism, oxidative stress, or neuroinflammation can employ this compound as a potent and selective chemical probe. Its well-characterized inhibition profile [1] supports mechanistic studies where unambiguous attribution of effects to MAO-A is critical.

Reference Compound for Structure-Activity Relationship (SAR) Studies on N-Arylacetamide MAO Inhibitors

As a representative of the N-arylacetamide class with a defined substitution pattern (4-amino, 2-chloro, 5-hydroxy), this compound serves as a valuable comparator in medicinal chemistry SAR campaigns aimed at optimizing MAO-A potency and selectivity [3]. Its physicochemical properties [4] provide a baseline for evaluating the impact of structural modifications on drug-likeness.

Application
Selection Property
Validation Focus
In vitro MAO-A inhibition assays
Low-concentration inhibition profile
Verify IC50 response vs. reference inhibitors
MAO-A selectivity screening
Defined selectivity index
Isoform discrimination in multiplexed assays
MAO-A pathway research
Reported high-affinity MAO-A binding
Pathway attribution verification
MAO-A SAR studies
N-arylacetamide scaffold reference
Comparative potency and selectivity profiling
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